Methyl N-Biotinyl-6-amino-2-naphthonate
CAS No.: 1041143-49-0
Cat. No.: VC20756726
Molecular Formula: C22H25N3O4S
Molecular Weight: 427.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1041143-49-0 |
---|---|
Molecular Formula | C22H25N3O4S |
Molecular Weight | 427.5 g/mol |
IUPAC Name | methyl 6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]naphthalene-2-carboxylate |
Standard InChI | InChI=1S/C22H25N3O4S/c1-29-21(27)15-7-6-14-11-16(9-8-13(14)10-15)23-19(26)5-3-2-4-18-20-17(12-30-18)24-22(28)25-20/h6-11,17-18,20H,2-5,12H2,1H3,(H,23,26)(H2,24,25,28) |
Standard InChI Key | BQQWDZIWLRSFRG-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC2=C(C=C1)C=C(C=C2)NC(=O)CCCCC3C4C(CS3)NC(=O)N4 |
Canonical SMILES | COC(=O)C1=CC2=C(C=C1)C=C(C=C2)NC(=O)CCCCC3C4C(CS3)NC(=O)N4 |
Chemical Identity and Structural Characteristics
Methyl N-Biotinyl-6-amino-2-naphthonate is a conjugate compound that incorporates both biotin and naphthalene moieties. The compound features a methyl ester group attached to the naphthalene ring system, with the biotin component linked through an amide bond. This structural arrangement creates a multifunctional molecule with distinctive chemical properties.
Identification Parameters
Parameter | Value |
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CAS Registry Number | 1041143-49-0 |
Chemical Name | Methyl N-Biotinyl-6-amino-2-naphthonate |
Systematic Name | methyl 6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]naphthalene-2-carboxylate |
Catalogue Number | IM108494 |
The systematic name provides the complete IUPAC designation that describes the molecular structure in precise chemical terminology . This standardized naming system allows chemists to understand the exact arrangement of atoms and functional groups within the molecule.
Molecular Characteristics
The compound exhibits specific molecular characteristics that define its chemical identity and potential reactivity. These fundamental properties are crucial for understanding its behavior in chemical reactions and biological systems.
Table 2: Molecular Properties of Methyl N-Biotinyl-6-amino-2-naphthonate
Property | Value |
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Molecular Formula | C₂₂H₂₅N₃O₄S |
Molecular Weight | 427.52 g/mol |
Exact Mass | 427.15700 |
Polar Surface Area (PSA) | 125.32000 |
LogP | 3.33250 |
The molecular formula indicates that the compound contains 22 carbon atoms, 25 hydrogen atoms, 3 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The calculated LogP value of 3.33250 suggests moderate lipophilicity, which has implications for its solubility in different solvents and potential biological membrane permeability .
Physical and Chemical Properties
Understanding the physical and chemical properties of Methyl N-Biotinyl-6-amino-2-naphthonate provides insights into its behavior in various experimental conditions and applications. The compound exhibits properties consistent with other naphthalene derivatives while being influenced by its biotin component.
Structural Features
The compound's structure combines several key functional groups that contribute to its chemical behavior:
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A naphthalene core providing aromatic character and potential for π-π interactions
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A carboxymethyl (methyl ester) group at the 2-position of the naphthalene ring
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An amino group at the 6-position, linked to biotin through an amide bond
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The biotin (vitamin B7) component, featuring the characteristic ureido ring fused to a tetrahydrothiophene ring
This structural arrangement creates a multifunctional molecule that can potentially interact with various biological targets, particularly those that recognize biotin.
Applications in Research and Synthesis
Methyl N-Biotinyl-6-amino-2-naphthonate falls into the category of both standards and vitamin derivatives, suggesting multiple potential applications in research and synthesis contexts .
Role in Organic Synthesis
The compound is described as "useful in organic synthesis," indicating that it serves as an intermediate or building block in the construction of more complex molecules . The presence of both naphthalene and biotin components makes it potentially valuable in the synthesis of:
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Bioconjugates for biological research
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Fluorescent or UV-active biotinylated probes
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Affinity reagents for protein purification
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Standards for analytical chemistry
The methyl ester group provides a convenient handle for further functionalization, while the biotin component enables streptavidin/avidin binding capabilities.
Relationship to Biotin Chemistry
As a biotinylated compound, Methyl N-Biotinyl-6-amino-2-naphthonate likely inherits properties relevant to biotin's biochemical role. Biotin (vitamin B7) is essential in numerous carboxylation reactions in metabolism and has exceptional binding affinity for avidin and streptavidin proteins. This property has made biotinylated compounds extremely valuable in biochemical research, particularly in protein detection and purification protocols.
Comparative Analysis with Related Compounds
The structure of Methyl N-Biotinyl-6-amino-2-naphthonate places it within several chemical families, including naphthoic acid derivatives and biotinylated compounds. Understanding its relationship to these chemical classes provides context for its properties and applications.
Biotinylated Research Tools
Biotinylated compounds represent a significant class of research tools in biochemistry and molecular biology. The exceptional binding affinity between biotin and avidin/streptavidin (Kd ≈ 10^-15 M) is among the strongest non-covalent interactions known in nature. This property makes biotinylated compounds extremely valuable for:
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Affinity purification techniques
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Immunoassays and immunohistochemistry
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Protein detection systems
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Targeted drug delivery research
The naphthalene component of Methyl N-Biotinyl-6-amino-2-naphthonate potentially adds spectroscopic properties that could be advantageous in certain detection methods.
Future Research Directions
Based on the structural features and known applications of Methyl N-Biotinyl-6-amino-2-naphthonate, several promising research directions could be explored:
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Development of novel fluorescent probes for protein-biotin interactions
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Investigation of structure-activity relationships in biotinylated naphthalene derivatives
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Exploration of potential biological activities, particularly in systems where both biotin recognition and naphthalene interactions might be relevant
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Optimization of synthetic methods for preparing functionalized biotinylated probes
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